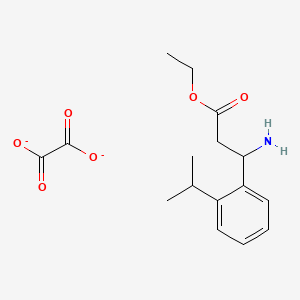
Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate;oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate; oxalate is a chemical compound that belongs to the class of esters It is characterized by the presence of an amino group, an ester functional group, and an oxalate salt
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate typically involves the reaction of 2-propan-2-ylphenylamine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the temperature is maintained at around 100°C for 24 hours. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to reduce production costs and improve safety.
化学反応の分析
Types of Reactions: Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
類似化合物との比較
Ethyl 3-amino-3-(2-ethylphenyl)propanoate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Ethyl 3-amino-3-(2-methylphenyl)propanoate: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness: Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications .
特性
分子式 |
C16H21NO6-2 |
|---|---|
分子量 |
323.34 g/mol |
IUPAC名 |
ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate;oxalate |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-4-17-14(16)9-13(15)12-8-6-5-7-11(12)10(2)3;3-1(4)2(5)6/h5-8,10,13H,4,9,15H2,1-3H3;(H,3,4)(H,5,6)/p-2 |
InChIキー |
VIRLTHYWHHFJFK-UHFFFAOYSA-L |
正規SMILES |
CCOC(=O)CC(C1=CC=CC=C1C(C)C)N.C(=O)(C(=O)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)
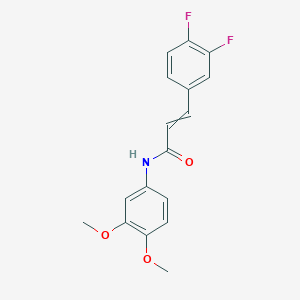


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
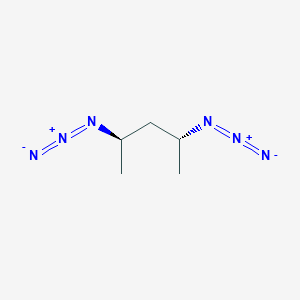
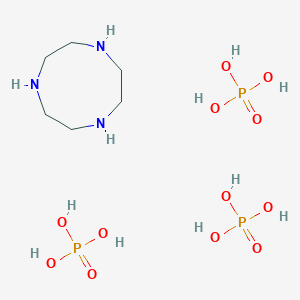

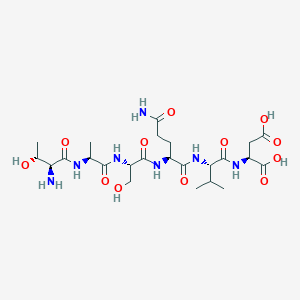
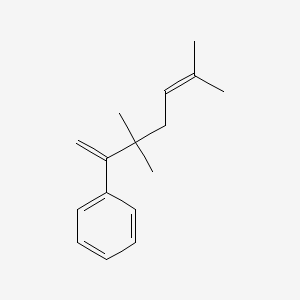
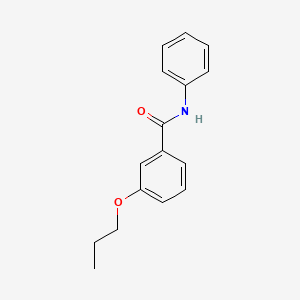
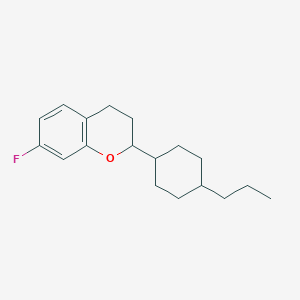
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
